1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, a fluoro group, and a methoxy group attached to the indoline core, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like indoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
Uniqueness
1-(tert-Butyl) 2-methyl 4-fluoro-6-methoxyindoline-1,2-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the fluoro and methoxy groups enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20FNO5 |
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Molecular Weight |
325.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-fluoro-6-methoxy-2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(20)18-12-7-9(21-4)6-11(17)10(12)8-13(18)14(19)22-5/h6-7,13H,8H2,1-5H3 |
InChI Key |
JFMUCPUWNIZVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2F)OC)C(=O)OC |
Origin of Product |
United States |
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